Home > Products > Screening Compounds P13519 > 6-Hydroxydihydrotheaspirane
6-Hydroxydihydrotheaspirane - 53398-90-6

6-Hydroxydihydrotheaspirane

Catalog Number: EVT-470145
CAS Number: 53398-90-6
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2, 6, 10, 10-Tetramethyl-1-oxaspiro[4. 5]decan-6-ol, also known as 6-hydroxydihydrotheaspirane or fema 3549, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. 2, 6, 10, 10-Tetramethyl-1-oxaspiro[4. 5]decan-6-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6, 10, 10-tetramethyl-1-oxaspiro[4. 5]decan-6-ol is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6, 10, 10-tetramethyl-1-oxaspiro[4. 5]decan-6-ol can be found in tea. This makes 2, 6, 10, 10-tetramethyl-1-oxaspiro[4. 5]decan-6-ol a potential biomarker for the consumption of this food product.
Overview

6-Hydroxydihydrotheaspirane is a chemical compound categorized under the class of pyran derivatives, specifically recognized for its structural significance in flavoring agents. It is often used in the food industry and has been evaluated for its safety and efficacy as a flavoring substance. The compound is identified by the molecular formula C13H24O2C_{13}H_{24}O_2 and has been assigned a unique identifier (CID 65428) in chemical databases such as PubChem .

Source and Classification

6-Hydroxydihydrotheaspirane is derived from natural sources, particularly tea, where it contributes to the aroma and flavor profile. It belongs to the broader category of flavoring agents and has been classified in various regulatory frameworks, including those by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) . The compound is part of structural class II, indicating its relevance in flavoring applications due to its sensory properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-hydroxydihydrotheaspirane can be approached through several methods, although detailed procedures are less frequently documented compared to more common organic compounds. One notable method involves the chemical synthesis from precursor compounds that include various hydroxylated derivatives of pyrans.

  1. Chemical Synthesis: This typically involves multi-step reactions where starting materials undergo transformations such as oxidation and cyclization to form the desired product.
  2. Natural Extraction: Alternatively, 6-hydroxydihydrotheaspirane can be extracted from tea leaves or other natural sources where it occurs naturally, although this method may not be as efficient for large-scale production.

The specific reaction pathways and conditions often depend on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-hydroxydihydrotheaspirane can be represented as follows:

  • Molecular Formula: C13H24O2C_{13}H_{24}O_2
  • Structural Features: The compound contains a hydroxyl group (-OH) attached to a dihydropyran ring, which is characteristic of many flavor compounds.

The three-dimensional conformation of 6-hydroxydihydrotheaspirane allows for specific interactions with taste receptors, contributing to its functionality as a flavoring agent.

Chemical Reactions Analysis

Reactions and Technical Details

6-Hydroxydihydrotheaspirane can participate in various chemical reactions typical of alcohols and ethers. Key reactions include:

  1. Esterification: Reacting with acids to form esters, which can modify its flavor profile.
  2. Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, potentially altering its sensory characteristics.
  3. Condensation Reactions: Involving other organic compounds to create complex flavoring agents.

These reactions are essential for developing new formulations in food technology where enhanced flavors are desired.

Mechanism of Action

Process and Data

  • Receptor Activation: Triggering signaling pathways that result in the perception of taste.
  • Synergistic Effects: Working alongside other flavor compounds to amplify taste sensations.

Research into these mechanisms is ongoing, with studies focusing on how variations in concentration affect sensory perception.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Hydroxydihydrotheaspirane exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless liquid or pale yellow substance.
  • Boiling Point: Specific boiling point data may vary but generally falls within the range expected for similar organic compounds.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic characteristics.

These properties are critical when considering applications in food formulations, as they influence stability and compatibility with other ingredients.

Applications

Scientific Uses

The primary application of 6-hydroxydihydrotheaspirane lies within the food industry as a flavoring agent. Its uses include:

  • Flavor Enhancement: Used in various food products to impart a desirable taste profile.
  • Fragrance Industry: Employed in perfumes and scented products due to its aromatic qualities.
  • Research Applications: Studied for potential health benefits associated with tea consumption, including antioxidant properties.
Introduction to 6-Hydroxydihydrotheaspirane

Chemical Identity and Nomenclature

6-Hydroxydihydrotheaspirane (C₁₃H₂₄O₂) is a tertiary alcohol belonging to the tetrahydrofuran structural class, characterized by a distinctive spiro[4.5]decane ring system. Its molecular weight is 212.33 g/mol, and it exists as a mixture of isomers—typically 46–53% trans (CAS 65620-50-0) and 44–51% cis (CAS 57967-68-7), with ≤2% isospiranol (CAS 54344-69-3) [2]. The compound’s IUPAC name is 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol, though it is interchangeably termed 6-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decane in flavor chemistry literature [1] [4]. Key identifiers include:

  • CAS Numbers: 65620-50-0 (primary), 53398-90-6 (alternate)
  • FEMA GRAS No.: 3549
  • PubChem CID: 65428
  • Molecular Formula: C₁₃H₂₄O₂
  • EU Flavor No.: 13.076 [2] [4]

Table 1: Chemical Identifiers of 6-Hydroxydihydrotheaspirane

Identifier TypeValue
CAS Registry No.65620-50-0 (primary), 53398-90-6 (alternate)
FEMA GRAS No.3549
PubChem CID65428
Molecular FormulaC₁₃H₂₄O₂
Molecular Weight212.33 g/mol
EU Flavor No.13.076
Synonyms6-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro(4.5)decane; 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol; FEMA 3549

The compound’s structure features a saturated oxygen-containing heterocycle (tetrahydrofuran) fused to a cyclohexane ring via a spiro carbon. Its calculated physical properties include a logP (octanol-water partition coefficient) of 2.83, indicating moderate lipophilicity, and water solubility of 161 mg/L at 25°C [2] [4].

Historical Context and Discovery

6-Hydroxydihydrotheaspirane was first identified in 1981 during the phytochemical analysis of Osmanthus fragrans (gold-orange variety) absolute by Kaiser and Lamparsky. It occurred as a trace constituent (0.01% of volatile fraction) alongside other carotenoid-derived compounds like ionones and theaspiranes [3]. Its structural relationship to theaspirane—a known carotenoid degradation product—suggested a biosynthetic origin from oxidative cleavage of plant carotenoids, particularly β-carotene or lutein [3] [7].

Industrial synthesis was pioneered in the late 1990s to meet flavor industry demands for stable, nature-identical aroma chemicals. Early routes adapted methods for theaspirane synthesis, employing Grignard reactions and acid-catalyzed cyclizations of polyene precursors. A significant advancement came in 2005 with Thieme Publishing reporting stereoselective syntheses using Pd-catalyzed hydrogenations and silyl ether protections to control isomer ratios critical for olfactive quality [7]. This established 6-hydroxydihydrotheaspirane as a legitimate "nature-identical" flavorant, distinct from fully synthetic analogues.

Table 2: Historical Milestones in 6-Hydroxydihydrotheaspirane Research

YearMilestoneSignificance
1981Isolation from Osmanthus fragransFirst identification in nature by Kaiser and Lamparsky
Late 1990sIndustrial synthesis developmentEnabled commercial production for flavor industry
2005Stereoselective synthesis (Thieme)Pd-catalyzed methods for isomer control

Significance in Flavor and Fragrance Chemistry

Organoleptic Properties

6-Hydroxydihydrotheaspirane exhibits a complex sensory profile pivotal to modern perfumery and flavor design. At 10% in dipropylene glycol, its odor is characterized as camphoraceous, piney, earthy, green, cooling, and woody, with nuances of mint and tropical fruit at 20 ppm in taste evaluations [2]. This multifaceted character arises from its stereochemistry: the trans isomer contributes dominant woody-camphor notes, while the cis isomer enhances green-cooling undertones [7].

Applications

In fragrances, it functions as a blending base for woody-herbal accords (e.g., patchouli enhancements) and is restricted to ≤0.5% in consumer products due to IFRA guidelines [2]. In flavors, it is used at sub-ppm levels (average 0.05–100 ppm) across categories:

  • Confectionery: Up to 1,000 ppm (maximum use level)
  • Frozen dairy & soft candy: ≤0.2 ppm
  • Beverages: ≤0.05 ppm [2]

Its stability under heating makes it valuable in baked goods and processed foods lacking natural counterparts.

Natural Occurrence & Regulatory Status

Beyond Osmanthus, it occurs in tea varieties (black, green, herbal) as a carotenoid-derived trace component, reinforcing its safety perception [4]. It holds FEMA GRAS and EU DG SANTE approvals as flavoring agent 13.076. However, FDA regulations exclude it from synthetic flavoring approvals due to unresolved identity complexities [2] [4].

Table 3: Sensory and Regulatory Profile in Flavors

AttributeDescription
Odor ProfileCamphoraceous, piney, earthy, green, cooling, woody
Flavor ProfileWoody, green, cooling, minty with tropical/fenchyl nuance
FEMA StatusGRAS 3549 (approved)
EU StatusDG SANTE 13.076 (approved)
FDA StatusExcluded from synthetic flavor approvals
Natural OccurrenceOsmanthus fragrans, tea (Camellia sinensis)

Properties

CAS Number

53398-90-6

Product Name

6-Hydroxydihydrotheaspirane

IUPAC Name

2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3

InChI Key

LJOISVFAMDWVFA-UHFFFAOYSA-N

SMILES

CC1CCC2(O1)C(CCCC2(C)O)(C)C

Solubility

Soluble in fats; insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.